molecular formula C8H16Cl2N4 B1421172 3-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride CAS No. 1185175-79-4

3-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride

Cat. No. B1421172
M. Wt: 239.14 g/mol
InChI Key: JNVKPAUVBSRCKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride” is a chemical compound with the IUPAC name 4-methyl-4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride . It has a molecular weight of 239.15 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H14N4.2ClH/c1-12-6-10-11-8(12)7-3-2-4-9-5-7;;/h6-7,9H,2-5H2,1H3;2*1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The compound’s InChI key is JNVKPAUVBSRCKU-UHFFFAOYSA-N .

Scientific Research Applications

  • (4-Methyl-4H-1,2,4-triazol-3-yl)methanol : This compound is available for purchase from chemical suppliers, but specific applications or research uses are not mentioned.

  • (4-methyl-4H-1,2,4-triazol-3-yl)methanamine : This compound is also available from chemical suppliers, but again, specific applications or research uses are not provided.

  • 5-((1H-1,2,4-triazol-1-yl)methyl)-4-(arylideneamino)-4H-1,2,4-triazole-3-thiol and 5-((1H-1,2,4-triazol-1-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-ylthioarylethanone : These compounds have been studied for their antifungal activity against A. solani. The method of application and results are not detailed in the available snippet.

  • New compounds designed to bind to lanosterol 14α-demethylase (CYP51) : These compounds are being studied for their potential as antifungal agents. Molecular docking studies have been performed to assess their ability to bind to CYP51, a target for clinically used azole antifungals.

  • Metal–organic frameworks built from achiral 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid (HL) : These frameworks have been synthesized and structurally characterized by single-crystal X-ray diffraction. The specific applications of these frameworks are not mentioned in the available snippet.

Safety And Hazards

The compound has several hazard statements: H302, H315, H319, H335 . This means it can be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-(4-methyl-1,2,4-triazol-3-yl)piperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4.2ClH/c1-12-6-10-11-8(12)7-3-2-4-9-5-7;;/h6-7,9H,2-5H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNVKPAUVBSRCKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1C2CCCNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride
Reactant of Route 2
3-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride
Reactant of Route 3
3-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride
Reactant of Route 4
3-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride
Reactant of Route 5
3-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride
Reactant of Route 6
3-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride

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